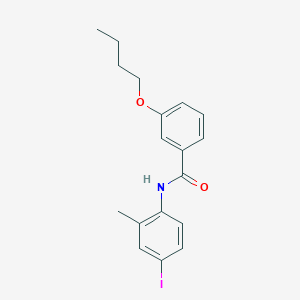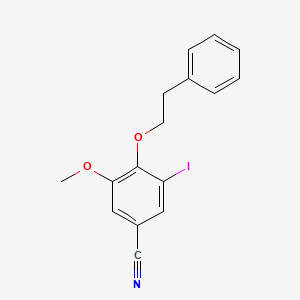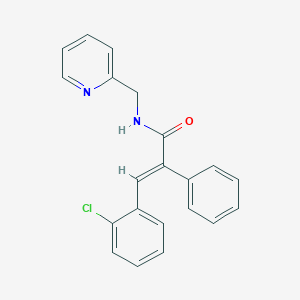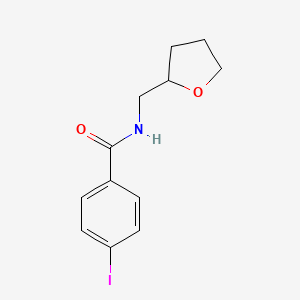
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BNPP and is commonly used as a reagent for detecting proteases and other enzymes.
作用机制
The mechanism of action of BNPP involves the reaction of BNPP with proteases and other enzymes. BNPP is cleaved by proteases and other enzymes, resulting in the release of 4-nitroaniline. The release of 4-nitroaniline can be detected using spectrophotometry, allowing for the quantification of protease activity.
Biochemical and Physiological Effects:
BNPP does not have any known biochemical or physiological effects on humans or animals. However, BNPP can be toxic if ingested or inhaled, and appropriate safety precautions should be taken when handling this compound.
实验室实验的优点和局限性
The advantages of using BNPP in lab experiments include its high sensitivity and specificity for detecting proteases and other enzymes. BNPP is also relatively easy to use and can be detected using spectrophotometry. The limitations of using BNPP in lab experiments include its potential toxicity and the need for appropriate safety precautions when handling this compound.
未来方向
There are several future directions for BNPP research, including the development of new protease substrates, the optimization of enzyme kinetics studies, and the identification of new protease inhibitors. Additionally, BNPP could be used in drug discovery to identify new compounds that inhibit proteases and other enzymes. Further research is needed to fully explore the potential applications of BNPP in scientific research.
In conclusion, BNPP is a chemical compound that has numerous scientific research applications, including protease detection, enzyme kinetics, and drug discovery. The synthesis of BNPP is a complex process that involves several steps. The mechanism of action of BNPP involves the reaction of BNPP with proteases and other enzymes, resulting in the release of 4-nitroaniline. BNPP has potential advantages and limitations for lab experiments, and there are several future directions for BNPP research.
合成方法
The synthesis of BNPP is a complex process that involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride to form 3-nitrophenylpropanedioic acid. The second step involves the reaction of 3-nitrophenylpropanedioic acid with thionyl chloride to form 3-nitrophenylpropanoyl chloride. The third step involves the reaction of 3-nitrophenylpropanoyl chloride with 1,3-dihydro-2H-isoindole-1,3-dione to form BNPP.
科学研究应用
BNPP has numerous scientific research applications, including protease detection, enzyme kinetics, and drug discovery. BNPP is commonly used as a substrate for detecting proteases such as trypsin, chymotrypsin, and thrombin. The reaction of BNPP with proteases results in the release of 4-nitroaniline, which can be detected using spectrophotometry. BNPP is also used in enzyme kinetics studies to determine the kinetics of enzyme-catalyzed reactions. Additionally, BNPP has potential applications in drug discovery due to its ability to inhibit proteases and other enzymes.
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O7/c28-21(24-15-7-11-17(12-8-15)27(33)34)20(13-14-5-9-16(10-6-14)26(31)32)25-22(29)18-3-1-2-4-19(18)23(25)30/h1-12,20H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSVNKUSMDKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

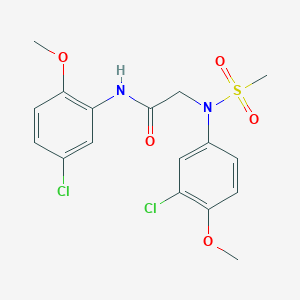
![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)

![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)

acetate](/img/structure/B5112328.png)
![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)
